ETHYL 2-(DIPHENYLPHOSPHOROSO)BUTANOATE
Description
ETHYL 2-(DIPHENYLPHOSPHOROSO)BUTANOATE is a phosphorus-containing ester characterized by a central butanoate backbone substituted at the 2-position with a diphenylphosphoroso group. This functional group imparts unique electronic and steric properties, distinguishing it from simpler alkyl esters. Its molecular structure combines lipophilic aromatic groups (diphenyl) with a polar phosphoroso group, influencing solubility, stability, and reactivity.
Properties
IUPAC Name |
ethyl 2-diphenylphosphorylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O3P/c1-3-17(18(19)21-4-2)22(20,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJXHAZWHQZURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391105 | |
| Record name | ST050404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25263-09-6 | |
| Record name | ST050404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most versatile method for preparing esters, including ETHYL 2-(DIPHENYLPHOSPHOROSO)BUTANOATE, is through nucleophilic acyl substitution of an acid chloride with an alcohol . Other methods include the reaction of acid anhydrides or carboxylic acids with alcohols . These reactions typically require a catalyst and are carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, esters are often produced through large-scale reactions involving carboxylic acids and alcohols. The process may involve continuous distillation to remove water and drive the reaction to completion. Industrial production methods are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(DIPHENYLPHOSPHOROSO)BUTANOATE can undergo several types of chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Reduction: Requires strong reducing agents like LiAlH4.
Substitution: Involves nucleophiles such as Grignard reagents.
Major Products
Hydrolysis: Produces carboxylic acid and alcohol.
Reduction: Yields primary alcohols.
Substitution: Forms various substituted esters depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-(DIPHENYLPHOSPHOROSO)BUTANOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(DIPHENYLPHOSPHOROSO)BUTANOATE involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acid and alcohol . In reduction reactions, the ester is reduced to alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The diphenylphosphoroso group in the target compound introduces significant steric bulk and polarity, reducing volatility compared to simpler esters like ethyl hexanoate or ethyl isovalerate .
- Conventional esters (e.g., ethyl hexanoate) are volatile and degrade rapidly during processes like washing, as observed in wine studies . In contrast, the phosphoroso-substituted analog is expected to exhibit higher persistence due to reduced volatility and stronger intermolecular interactions.
Stability and Reactivity
- Volatility: Ethyl esters with shorter or linear chains (e.g., ethyl crotonate, peak 3 ) are lost early in sequential washings, while longer-chain esters (e.g., ethyl octanoate, peak 21 ) persist longer. This compound, with its bulky aromatic substituents, is predicted to have negligible volatility under similar conditions.
- Chemical Reactivity: The phosphoroso group enables coordination with metals, a feature absent in non-phosphorylated esters. This property is critical in catalysis and materials science.
Research Findings and Limitations
While this compound shares an ester backbone with compounds like ethyl hexanoate, its phosphoroso group creates distinct behavior. Existing studies on conventional esters (e.g., persistence through washings ) highlight the inverse relationship between molecular complexity and volatility. However, direct experimental data on the target compound’s stability or reactivity under similar conditions are lacking in the provided evidence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
